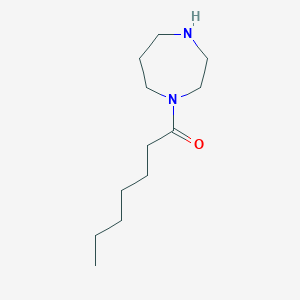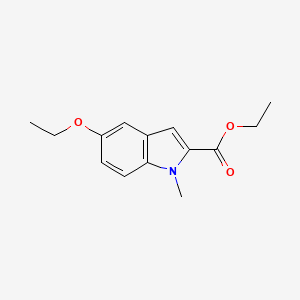
1-(1,4-Diazepan-1-YL)octan-1-one
説明
“1-(1,4-Diazepan-1-YL)octan-1-one” is a chemical compound . It is used in various scientific research and pharmaceutical testing .
Synthesis Analysis
The synthesis of 1,4-diazepanes, which is a core structure in “this compound”, can be achieved through an enzymatic intramolecular asymmetric reductive amination . This method has been developed for the synthesis of chiral 1,4-diazepanes .Molecular Structure Analysis
The molecular structure of “this compound” includes a seven-membered ring with two nitrogen atoms (1,4-diazepane) attached to an octan-1-one group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as its melting point, boiling point, density, molecular formula, and molecular weight can be found in various chemical databases .作用機序
The mechanism of action of 1-(1,4-Diazepan-1-YL)octan-1-one is similar to other benzodiazepines. It acts on the gamma-aminobutyric acid (GABA) receptor, which is the main inhibitory neurotransmitter in the central nervous system. By binding to the GABA receptor, this compound enhances the activity of GABA, leading to an increase in inhibitory neurotransmission. This results in the anxiolytic, sedative, and muscle relaxant effects of the compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of the GABA receptor, leading to an increase in inhibitory neurotransmission. It has also been shown to decrease the activity of the glutamate receptor, which is the main excitatory neurotransmitter in the central nervous system. This results in the anxiolytic, sedative, and muscle relaxant effects of the compound.
実験室実験の利点と制限
One advantage of using 1-(1,4-Diazepan-1-YL)octan-1-one in lab experiments is its unique properties, which make it a promising candidate for the development of new drugs. Another advantage is its ability to selectively target the GABA receptor, leading to fewer side effects compared to other drugs that target multiple receptors. However, one limitation of using this compound in lab experiments is the potential for toxicity, which can be harmful to researchers.
将来の方向性
There are several future directions for the use of 1-(1,4-Diazepan-1-YL)octan-1-one in scientific research. One direction is the development of new drugs based on the compound's unique properties. Another direction is the study of the compound's potential use in the treatment of other disorders, such as epilepsy and post-traumatic stress disorder. Additionally, further research is needed to determine the long-term effects of the compound on the central nervous system.
In conclusion, this compound is a promising compound for scientific research due to its potential therapeutic applications. Its unique properties make it a promising candidate for the development of new drugs, and its selective targeting of the GABA receptor leads to fewer side effects compared to other drugs. Further research is needed to determine the long-term effects of the compound on the central nervous system and its potential use in the treatment of other disorders.
科学的研究の応用
1-(1,4-Diazepan-1-YL)octan-1-one has been used in scientific research for its potential therapeutic applications. It has been shown to have anxiolytic, sedative, and muscle relaxant properties, making it a promising candidate for the treatment of anxiety disorders, insomnia, and muscle spasms. It has also been studied for its potential use in the treatment of alcohol withdrawal syndrome.
特性
IUPAC Name |
1-(1,4-diazepan-1-yl)octan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-2-3-4-5-6-8-13(16)15-11-7-9-14-10-12-15/h14H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAWKCSUTRFBHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)N1CCCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655441 | |
| Record name | 1-(1,4-Diazepan-1-yl)octan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61903-17-1 | |
| Record name | 1-(Hexahydro-1H-1,4-diazepin-1-yl)-1-octanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61903-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,4-Diazepan-1-yl)octan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



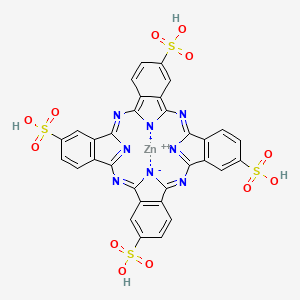

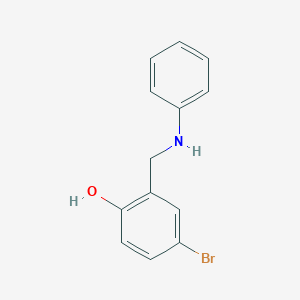

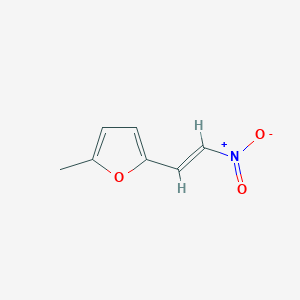
![3-[(2-Methoxyethyl)sulfamoyl]propanoic acid](/img/structure/B3147199.png)
![8-Methyl-8-azabicyclo[3.2.1]octan-6-OL](/img/structure/B3147201.png)
![5-Bromo-3-trifluoromethylbenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B3147208.png)

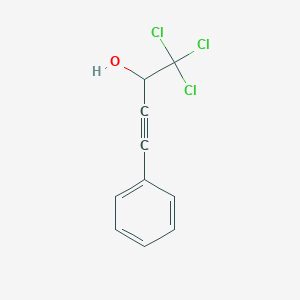
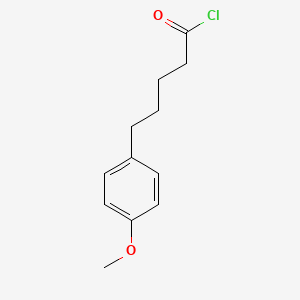
![(4R)-2-[4-Bromo-6-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B3147250.png)
